DCAF1-BTK PROTAC DBt-10

Drug Resistance E3 Ligase Switching PROTAC Pharmacology

DBt-10 is a bivalent proteolysis-targeting chimera (PROTAC) that hijacks the CRL4^DCAF1 E3 ubiquitin ligase to selectively degrade Bruton's tyrosine kinase (BTK). Unlike the majority of clinical-stage BTK degraders that rely on the cereblon (CRBN) E3 ligase, DBt-10 was specifically designed to address acquired resistance to CRBN-based PROTACs by recruiting the essential ligase receptor DCAF1 (also known as VprBP).

Molecular Formula C68H86ClFN16O6
Molecular Weight 1278.0 g/mol
Cat. No. B12396091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCAF1-BTK PROTAC DBt-10
Molecular FormulaC68H86ClFN16O6
Molecular Weight1278.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1NC(=O)N2CC(C2)(CC(C)(C)C)O)F)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)CC(=O)N6CCC7(CC6)CN(CCO7)CCNC(=O)CCCC(=O)N8CCN(CC8)C9=CC1=C(C=C9)C(=NC(=N1)C1(CCCCC1)C1=CC=C(C=C1)Cl)NCCN
InChIInChI=1S/C68H86ClFN16O6/c1-45-52(33-49(70)34-54(45)79-64(90)85-41-66(91,42-85)40-65(2,3)4)60-53-36-55(77-62(53)75-44-74-60)46-37-76-86(38-46)39-59(89)83-24-19-67(20-25-83)43-81(31-32-92-67)26-23-72-57(87)9-8-10-58(88)84-29-27-82(28-30-84)50-15-16-51-56(35-50)78-63(80-61(51)73-22-21-71)68(17-6-5-7-18-68)47-11-13-48(69)14-12-47/h11-16,33-38,44,91H,5-10,17-32,39-43,71H2,1-4H3,(H,72,87)(H,79,90)(H,73,78,80)(H,74,75,77)
InChIKeyLBIYUFWGBHNKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBt-10: A DCAF1-Recruiting BTK PROTAC Degrader Engineered to Circumvent Ligase-Mediated Resistance


DBt-10 is a bivalent proteolysis-targeting chimera (PROTAC) that hijacks the CRL4^DCAF1 E3 ubiquitin ligase to selectively degrade Bruton's tyrosine kinase (BTK) [1]. Unlike the majority of clinical-stage BTK degraders that rely on the cereblon (CRBN) E3 ligase, DBt-10 was specifically designed to address acquired resistance to CRBN-based PROTACs by recruiting the essential ligase receptor DCAF1 (also known as VprBP) [1]. It incorporates a selective, non-covalent DCAF1-binding warhead linked to a dasatinib-derived BTK-targeting moiety, enabling ternary complex formation and ubiquitin transfer that leads to proteasomal degradation of BTK [1].

Why CRBN-Based BTK Degraders Cannot Substitute for the DCAF1-Recruiting Mechanism of DBt-10


Simply interchanging an in-class, CRBN-dependent BTK PROTAC (e.g., NX-2127) with DBt-10 undermines research objectives in settings of acquired drug resistance. Clinical and preclinical evidence demonstrates that prolonged exposure to immunomodulatory drugs (IMiDs) or CRBN-based degraders leads to CRBN downregulation, rendering these molecules ineffective [1]. DBt-10 was specifically validated to rescue BTK degradation in cells that had developed complete resistance to a CRBN-BTK-PROTAC, a capability that is mechanistically impossible for any degrader reliant on the CRBN E3 ligase [1]. This unique resistance-breaking profile is not a class-wide feature but is exclusively tied to the alternative DCAF1 E3 ligase engagement engineered into DBt-10.

Head-to-Head Quantitative Evidence for DBt-10 Differentiation Against Closest PROTAC Analogs


Rescue of BTK Degradation in CRBN-Resistant Cells: DBt-10 vs. CRBN-BTK-PROTAC

DBt-10 maintains full BTK degradation activity in TMD8 diffuse large B-cell lymphoma (DLBCL) cells that have acquired complete resistance to a CRBN-BTK-PROTAC, whereas the CRBN-based degrader completely fails to reduce BTK protein levels in this same resistant model [1]. This functional rescue is a pivotal differentiator, as resistance to CRBN-recruiting degraders is an emerging clinical liability [1].

Drug Resistance E3 Ligase Switching PROTAC Pharmacology

BTK Degradation Selectivity: Global Proteomics Profiling of DBt-10 vs. CRBN-Dasatinib PROTAC

Global proteomic analysis in TMD8 cells revealed that DBt-10 at 5 µM concentration induces highly selective degradation, with BTK being the predominantly downregulated protein (log2 fold change < -0.5, q < 0.01). In contrast, a CRBN-based dasatinib degrader (CDa-1) demonstrated broader promiscuous degradation across multiple kinases [1]. This distinction arises from the different target engagement profiles of the E3 ligase and linker architecture [1].

Proteomics Selectivity Off-target Degradation

Ternary Complex Formation and Ubiquitination Activity: DBt-10 Quantitative Biochemical Profiling

DBt-10 was characterized for its ability to form a ternary complex between DCAF1 and BTK, and to catalyze ubiquitin transfer, using surface plasmon resonance (SPR) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. A TR-FRET IC50 of 136 nM was reported for DBt-10 in a ubiquitin-transfer assay [1]. While this potency is lower than some CRBN-based clinical-stage BTK degraders (e.g., NX-2127 DC50 < 5 nM), DBt-10's differentiation lies in its robust biochemical activity through the DCAF1 axis, which is not addressable by CRBN- or VHL-based PROTACs .

Ternary Complex Ubiquitination TR-FRET Biophysical Characterization

Time-Resolved Degradation Kinetics and Mechanism-of-Action Validation via Rescue Experiments

Immunoblot time-course experiments in TMD8 cells demonstrated that DBt-10 at 1 µM induces detectable BTK degradation as early as 3 hours post-treatment, with near-complete loss by 6 hours and sustained degradation through 24 hours [1]. Critically, DBt-10-mediated BTK degradation was completely abolished by co-treatment with the proteasome inhibitor Bortezomib, the ubiquitin E1 inhibitor UAE1i, and the NEDD8 E1 inhibitor NAE1i, confirming that degradation proceeds exclusively through the ubiquitin-proteasome system and requires Cullin-RING ligase neddylation [1].

Degradation Kinetics Mechanism of Action Proteasome Dependence Ubiquitin Pathway

High-Value Application Scenarios for DBt-10 Based on Validated Differentiation Evidence


Investigating BTK Degradation in CRBN- or IMiD-Resistant B-Cell Malignancy Models

DBt-10 is the compound of choice for researchers studying acquired resistance to CRBN-based degraders in DLBCL or other B-cell malignancy cell lines (e.g., TMD8). Because DBt-10 uniquely retains BTK degradation activity in cells that have become fully resistant to CRBN-BTK-PROTACs, it enables critical head-to-head mechanistic studies comparing the durability of degradation responses across different E3 ligases [1]. This application is not addressable by any CRBN-recruiting degrader, including clinical candidates like NX-2127.

Chemical Probe for DCAF1-Mediated Ubiquitination and Ternary Complex Structural Biology

With its well-characterized ternary complex formation (SPR), ubiquitination kinetics (TR-FRET IC50 = 136 nM), and cellular degradation parameters (DC50 = 137 nM), DBt-10 serves as a benchmark chemical probe for biophysical and structural studies of DCAF1-BTK ternary complexes [1]. Procurement of DBt-10 for cryo-EM or X-ray crystallography efforts enables the structural dissection of the first-in-class DCAF1-BTK degrader interface, informing rational design of next-generation DCAF1-based PROTACs.

Selectivity Benchmarking for BTK Degrader Development Programs

The high proteome-wide selectivity of DBt-10 — with BTK as the predominant degraded protein at 5 µM in TMD8 cells — makes it an ideal reference compound for profiling the selectivity of novel BTK degraders in development [1]. Drug discovery teams can use DBt-10 as a 'clean' baseline control in proteomics experiments to assess whether newly designed DCAF1- or CRBN-based BTK PROTACs introduce additional off-target liabilities.

Validation of E3 Ligase Switching as a Therapeutic Strategy

DBt-10 provides a critical pharmacological tool to validate the concept of 'E3 ligase switching' as a strategy to overcome clinical resistance. Researchers designing sequential or combination treatment paradigms can use DBt-10 to demonstrate that DCAF1-based degradation remains functional when CRBN-dependent degradation has failed, providing preclinical proof-of-concept data essential for grant applications and translational research proposals [1].

Quote Request

Request a Quote for DCAF1-BTK PROTAC DBt-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.